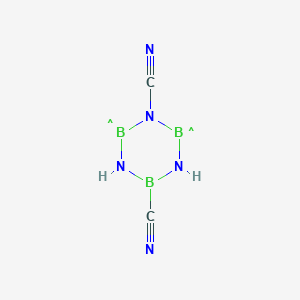![molecular formula C24H30FN3O B12605025 1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one CAS No. 648895-98-1](/img/structure/B12605025.png)
1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl moiety
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Pyridinyl Group Attachment: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Bipiperidinyl Moiety Formation: The bipiperidinyl structure is synthesized through a series of cyclization reactions.
Final Coupling: The final step involves coupling the fluorophenyl, pyridinyl, and bipiperidinyl intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl and bipiperidinyl moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: This compound has a similar fluorophenyl group but differs in the presence of a pyrrolidinyl moiety instead of the bipiperidinyl structure.
Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]: This compound features a fluorophenyl and pyridinyl group but lacks the bipiperidinyl moiety.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: This compound contains two fluorophenyl groups and an alcohol functional group, differing significantly in structure and reactivity.
The uniqueness of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
648895-98-1 |
|---|---|
Formule moléculaire |
C24H30FN3O |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H30FN3O/c25-22-6-4-21(5-7-22)23(29)12-16-27-14-8-19(9-15-27)20-10-17-28(18-11-20)24-3-1-2-13-26-24/h1-7,13,19-20H,8-12,14-18H2 |
Clé InChI |
WDRZYNDOWYGKDR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


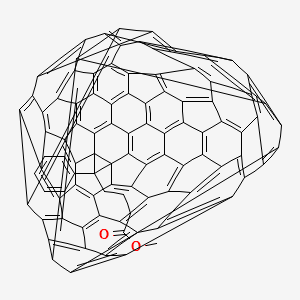
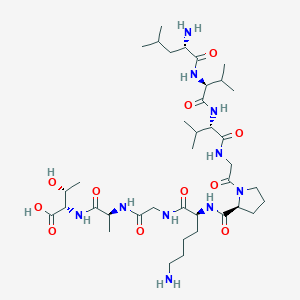
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)
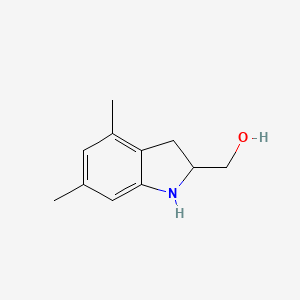
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
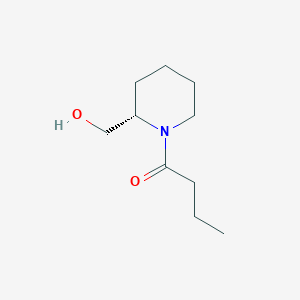
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)

![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
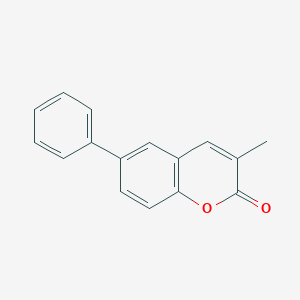
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
